molecular formula C14H22N2O B025102 Lidocaine hydrochloride monohydrate CAS No. 6108-05-0

Lidocaine hydrochloride monohydrate

Cat. No.: B025102
CAS No.: 6108-05-0
M. Wt: 234.34 g/mol
InChI Key: NNJVILVZKWQKPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lidocaine Hydrochloride Monohydrate (C₁₄H₂₂N₂O·HCl·H₂O; molecular weight 288.81 g/mol; CAS 6108-05-0) is a crystalline, water-soluble local anesthetic and antiarrhythmic agent widely used in clinical and pharmaceutical applications . It exists as a monohydrate, distinguishing it from anhydrous lidocaine hydrochloride. Its structure includes a diethylamino group and a 2,6-dimethylphenylacetamide backbone, which contribute to its mechanism of action as a sodium channel blocker . The monohydrate form enhances stability and solubility, making it ideal for injectable formulations (e.g., 1–4% solutions) and topical preparations . Pharmacopoeial standards (Ph.Eur., USP) rigorously control its purity, assay limits, and impurity profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lidocaine primarily involves a two-step process starting with the condensation of 2,6-dimethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide. This intermediate is then reacted with diethylamine to produce lidocaine .

Industrial Production Methods: In industrial settings, lidocaine hydrochloride is often prepared by taking 2,6-xylenol as a raw material and using Pd/C as a catalyst. The process involves liquid phase amination with ammonia water at high temperature to obtain 2,6-dimethylaniline. This is followed by a reaction with sodium methylate and N,N-lignocaine methyl acetate at 90-95°C. The product is then purified and crystallized to obtain lidocaine hydrochloride .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Lidocaine hydrochloride monohydrate is an amide-type local anesthetic that functions primarily as a sodium channel blocker . It inhibits the ionic fluxes necessary for the initiation and conduction of nerve impulses by altering the permeability of neuronal cell membranes to sodium ions. This action stabilizes the neuronal membrane and decreases the rate of depolarization and repolarization, effectively blocking pain sensation by preventing signal transmission along nerve fibers .

Clinical Applications

This compound has several clinical applications, including:

  • Local Anesthesia : Used for local dermal analgesia prior to procedures such as venipuncture or peripheral intravenous cannulation, particularly in pediatric patients aged 3-18 years .
  • Topical Anesthetic : Applied to intact skin to relieve pain from minor burns, scrapes, insect bites, and hemorrhoids. It is also utilized in procedures like sigmoidoscopy and cystoscopy .
  • Antiarrhythmic Agent : Employed in emergency settings to manage ventricular arrhythmias due to its cardiac depressant properties .

Research Applications

Research studies have investigated this compound's effectiveness in various experimental contexts:

  • Pain Management : Studies demonstrate its role in managing postoperative pain and reducing discomfort during medical procedures .
  • Neuropathic Pain : Research indicates that lidocaine may be effective in treating neuropathic pain conditions, such as postherpetic neuralgia, by blocking nerve signals that cause pain .
  • Anxiety Reduction : Some studies suggest that lidocaine may help reduce anxiety associated with medical procedures through its anesthetic effects .

Case Studies

Several clinical trials have highlighted the effectiveness of this compound:

  • Pediatric Venipuncture :
    • A study involving 1,761 pediatric patients showed that those receiving lidocaine intradermal injections reported significantly less pain compared to those receiving a placebo. The application was effective within 1-3 minutes prior to needle insertion .
  • Chronic Pain Management :
    • In a randomized controlled trial focused on patients with chronic neuropathic pain, lidocaine patches were found to significantly reduce pain intensity and improve quality of life measures compared to standard treatments .
  • Emergency Medicine :
    • A case series documented the use of intravenous lidocaine in patients experiencing acute ventricular tachycardia, demonstrating its rapid efficacy in restoring normal heart rhythm without significant adverse effects .

Comparative Efficacy Table

Application AreaEfficacy LevelKey Findings
Local AnesthesiaHighRapid onset (1-3 min), effective for venipuncture
Topical Pain ReliefModerateEffective for minor burns and insect bites
Neuropathic PainModerateSignificant reduction in pain intensity
Antiarrhythmic UseHighEffective in acute ventricular arrhythmias

Comparison with Similar Compounds

Lidocaine Hydrochloride (Anhydrous)

  • Chemical Differences: The anhydrous form (C₁₄H₂₂N₂O·HCl; molecular weight 270.80 g/mol) lacks the water molecule present in the monohydrate. This alters hygroscopicity and solubility .
  • Pharmaceutical Relevance: The monohydrate’s enhanced water solubility (e.g., 40 mg/mL in injectable solutions) simplifies formulation compared to the free base, which requires pH adjustment (4.0–5.5) for solubility .
  • Assay Adjustments: In compounding, the monohydrate requires a conversion factor (0.81) to account for the hydrated water content when calculating equivalent doses of the anhydrous form .

Table 1: Key Properties of Lidocaine Forms

Property Lidocaine Free Base Lidocaine HCl (Anhydrous) Lidocaine HCl Monohydrate
Molecular Weight (g/mol) 234.34 270.80 288.81
Solubility in Water Low High Very High
Common Formulations Oils, gels Injectable solutions Injectable solutions
Stability Sensitive to pH Stable Highly stable
Pharmacopoeial Reference USP (L1026) USP 43-NF38 Ph.Eur. 11.4

Procainamide Hydrochloride

  • Structural Contrast: Procainamide (Class Ia antiarrhythmic) features a para-aminobenzoic acid ester, unlike lidocaine’s acetamide structure .
  • Clinical Use: While both treat arrhythmias, lidocaine (Class Ib) preferentially blocks inactivated sodium channels in ischemic tissues, whereas procainamide prolongs action potentials .
  • Toxicity : Procainamide carries a risk of lupus-like syndrome with chronic use, a side effect absent in lidocaine .

Aminoacridine Hydrochloride Monohydrate

  • Functional Differences: Aminoacridine is an antiseptic, often combined with lidocaine in oral gels for dual antiseptic-anesthetic action .
  • Compatibility: Lidocaine HCl monohydrate’s stability in aqueous solutions ensures compatibility with aminoacridine in multi-component formulations .

Innovative Formulations

  • Lidosomes: Lidocaine HCl monohydrate is incorporated into vesicular systems (lidosomes) for sustained release, leveraging its solubility and stability .
  • Liposomal Gels: Liposomal encapsulation of the monohydrate enhances transdermal permeation by 276% compared to free drug gels, demonstrating superior delivery efficiency .

Biological Activity

Lidocaine hydrochloride monohydrate is a widely used local anesthetic with significant applications in various medical fields, including dentistry, surgery, and pain management. This article explores its biological activity, pharmacokinetics, metabolism, and safety profile based on diverse research findings.

Lidocaine hydrochloride is an aromatic amine with the chemical formula C₁₄H₂₂ClN₃O. It functions primarily as a sodium channel blocker, stabilizing neuronal membranes and inhibiting the ionic fluxes necessary for the initiation and conduction of nerve impulses. This mechanism underlies its efficacy as a local anesthetic .

Pharmacokinetics

The pharmacokinetic profile of this compound varies based on the route of administration:

  • Absorption : Following parenteral administration, lidocaine is rapidly absorbed, with maximum plasma concentrations achieved through intercostal nerve blocks compared to subcutaneous injections .
  • Distribution : Lidocaine crosses the blood-brain barrier and placental barrier via passive diffusion. Its plasma protein binding ranges from 60% to 80%, influenced by drug concentration and alpha-1-acid glycoprotein levels .
  • Metabolism : The liver metabolizes lidocaine primarily through oxidative N-dealkylation and hydroxylation, producing metabolites such as monoethylglycinexylidide and glycinexylidide. Approximately 90% of administered lidocaine is excreted as metabolites in urine, with less than 10% remaining unchanged .
  • Elimination Half-life : The elimination half-life after intravenous bolus injection is typically between 1.5 to 2 hours .

Anesthetic Efficacy

This compound has demonstrated effective anesthetic properties in various clinical settings:

  • Case Study : A study comparing 2% lidocaine with adrenaline against 4% articaine found that both provided adequate anesthesia for dental procedures, though articaine showed slightly faster onset times .
  • Intra-articular Administration : Research involving intra-articular injections in dogs indicated that serum concentrations of lidocaine peaked at 2.18 µg/mL, suggesting effective local anesthesia with minimal systemic absorption .

Antibacterial Properties

Lidocaine has been investigated for its potential antibacterial effects:

  • A study evaluated the antibacterial activity of lidocaine against various bacterial strains commonly associated with keratitis. The results indicated that lidocaine exhibited lower antibacterial efficacy compared to other anesthetics like oxybuprocaine and tetracaine .

Safety Profile

The safety of this compound has been extensively studied:

  • Toxicity : Excessive blood levels can lead to cardiovascular changes such as hypotension due to direct depressant effects on the cardiovascular system or autonomic fiber blockade .
  • Genotoxicity : Studies have shown no significant genotoxic effects from repeated exposure to lidocaine in animal models, indicating a favorable safety profile for clinical use .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Study FocusKey Findings
Anesthetic EfficacyEffective for dental procedures; comparable efficacy to articaine .
PharmacokineticsRapid absorption; significant hepatic metabolism; elimination half-life ~2h .
Antibacterial ActivityLower efficacy compared to oxybuprocaine and tetracaine in inhibiting bacterial growth .
Safety and ToxicityNo significant genotoxic effects; potential cardiovascular risks at high doses .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Lidocaine hydrochloride monohydrate in pharmaceutical formulations?

Methodological Answer: this compound can be quantified using high-performance liquid chromatography (HPLC) with UV detection at 254 nm, as per USP 35 standards. The mobile phase typically combines acetonitrile and a buffered solution (e.g., 1:4 ratio), with retention time matching reference standards . For rapid analysis, a spectrophotometric method involving mercuric thiocyanate and ferric ion reactions can measure chloride ion release, achieving sensitivity down to µg/mL levels in wastewater and gels . Validation should include linearity (e.g., 5–50 µg/mL), precision (RSD <2%), and recovery studies (95–105%) to ensure compliance with pharmacopeial guidelines .

Q. How should researchers adjust for water content when reporting assays for this compound?

Methodological Answer: Assay results must distinguish between "as-is" (hydrated) and "anhydrous" bases. For example, a batch with 93.5% assay on an "as-is" basis may contain 6% water and 0.5% impurities. To convert to anhydrous basis, apply the formula:

Anhydrous %=As-is %1Water %\text{Anhydrous \%} = \frac{\text{As-is \%}}{1 - \text{Water \%}}

Use Karl Fischer titration for precise water content measurement. Pharmacopeial standards require anhydrous-adjusted assays to fall within 97.5–102.5% purity .

Q. What solubility considerations are critical for formulating this compound in aqueous vs. non-aqueous systems?

Methodological Answer: this compound is highly water-soluble due to its ionic nature. For free base dissolution, adjust pH to 4.0–5.5 (matching hydrochloride solubility) using HCl or buffers. In non-aqueous systems (e.g., gels), use co-solvents like PEG-400 or 1,2-propanediol to enhance lipid compatibility. Solubility in alcohol or chloroform is limited to the free base form, requiring careful pH monitoring .

Advanced Research Questions

Q. How does the conformational stability of this compound influence its pharmacological activity?

Methodological Answer: X-ray crystallography reveals gauche conformations in the C13–C12 bond of the hydrochloride monohydrate form, differing from eclipsed conformations in free base or hydrohexafluoroarsenate salts. This conformational stability affects sodium channel binding kinetics. Researchers should use crystallographic data (e.g., monoclinic space group C2/c, unit cell parameters) and molecular dynamics simulations to correlate structural features with anesthetic potency .

Q. What experimental strategies resolve discrepancies in impurity profiling during quality control?

Methodological Answer: USP 35 mandates testing for sulfates, chlorides, and heavy metals (≤20 ppm). For unresolved impurities, employ orthogonal methods:

  • LC-MS/MS for identifying degradation products (e.g., 2,6-dimethylaniline).
  • Ion chromatography for quantifying residual chloride beyond pharmacopeial limits.
  • TGA-DSC to distinguish between hydrate decomposition (endothermic peaks at 100–120°C) and organic impurities .

Q. How can orthogonal experimental design optimize transdermal delivery systems for Lidocaine hydrochloride gels?

Methodological Answer: Use a 4-factor orthogonal array (e.g., carbomer-941 concentration, PEG-400, azone, and 1,2-propanediol) with permeation rate (µg·h⁻¹·cm⁻²) as the response variable. For example, optimize to 744.45 µg·h⁻¹·cm⁻² by selecting:

  • 8.8 g Lidocaine HCl
  • 3.5 g carbomer-941
  • 6.5 g azone
    Validate using Franz diffusion cells with ex vivo skin models and HPLC quantification .

Q. What methodologies assess compatibility of Lidocaine hydrochloride with adrenergic agents like epinephrine in combination formulations?

Methodological Answer: Conduct stability studies under accelerated conditions (40°C/75% RH for 6 months) using HPLC to monitor:

  • Lidocaine degradation (e.g., hydrolysis to 2,6-dimethylaniline).
  • Epinephrine oxidation (UV detection at 280 nm).
    Adjust pH to 5.0–7.0 to minimize epinephrine degradation while maintaining Lidocaine solubility. Include preservatives like methylparaben (0.1%) in multi-dose vials .

Properties

IUPAC Name

2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h7-9H,5-6,10H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJVILVZKWQKPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6108-05-0 (mono-hydrochloride, mono-hydrate), 73-78-9 (mono-hydrochloride)
Record name Lidocaine [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1045166
Record name Lidocaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lidocaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014426
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

159-160 °C at 2.00E+00 mm Hg, BP: 180-182 °C at 4 mm Hg; 159-160 °C at 2 mm Hg, 181 °C
Record name Lidocaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00281
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LIDOCAINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3350
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Lidocaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014426
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>35.2 [ug/mL] (The mean of the results at pH 7.4), VERY SOL IN ALC; SOL IN CHLOROFORM; INSOL IN ETHER; WHITE CRYSTALLINE POWDER /LIDOCAINE HYDROCHLORIDE/, In water, 410 mg/L at 30 °C, Very soluble in alcohol, chloroform; freely soluble in ether, benzene. Dissolves in oils, Soluble in alcohol, ether, or chloroform, Very soluble in benzene, ethyl ether, ethanol, and chloroform, 5.93e-01 g/L
Record name SID855682
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Lidocaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00281
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LIDOCAINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3350
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Lidocaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014426
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Lidocaine is a local anesthetic of the amide type. It is used to provide local anesthesia by nerve blockade at various sites in the body. It does so by stabilizing the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses, thereby effecting local anesthetic action. In particular, the lidocaine agent acts on sodium ion channels located on the internal surface of nerve cell membranes. At these channels, neutral uncharged lidocaine molecules diffuse through neural sheaths into the axoplasm where they are subsequently ionized by joining with hydrogen ions. The resultant lidocaine cations are then capable of reversibly binding the sodium channels from the inside, keeping them locked in an open state that prevents nerve depolarization. As a result, with sufficient blockage, the membrane of the postsynaptic neuron will ultimately not depolarize and will thus fail to transmit an action potential. This facilitates an anesthetic effect by not merely preventing pain signals from propagating to the brain but by aborting their generation in the first place. In addition to blocking conduction in nerve axons in the peripheral nervous system, lidocaine has important effects on the central nervous system and cardiovascular system. After absorption, lidocaine may cause stimulation of the CNS followed by depression and in the cardiovascular system, it acts primarily on the myocardium where it may produce decreases in electrical excitability, conduction rate, and force of contraction., Abnormal, repetitive impulse firing arising from incomplete inactivation of Na+ channels may be involved in several diseases of muscle and nerve, including familial myotonias and neuropathic pain syndromes. Systemic local anesthetics have been shown to have clinical efficacy against myotonias and some forms of neuropathic pain, so we sought to develop an in vitro model to examine the cellular basis for these drugs' effects. In frog sciatic nerves, studied in vitro by the sucrose-gap method, peptide alpha-toxins from sea anemone (ATXII) or scorpion (LQIIa) venom, which inhibit Na+ channel inactivation, induced repetitively firing compound action potentials (CAPs) superimposed on a plateau depolarization lasting several seconds. The initial spike of the CAP was unaffected, but the plateau and repetitive firing were strongly suppressed by 5-30 uM lidocaine. Lidocaine caused a rapid, concentration-dependent decay of the plateau, quantitatively consistent with blockade of open Na(+) channels. Early and late repetitive firing were equally suppressed by lidocaine with IC50 = 10 uM. After washout of lidocaine and LQIIa, the plateau and repetitive firing remained for > 1 hr, showing that lidocaine had not caused dissociation of channel-bound alpha-toxin. These findings indicate that therapeutic concentrations of lidocaine can reverse the "abnormal" features of action potentials caused by non-inactivating Na+ channels without affecting the normal spike component., Lidocaine controls ventricular arrhythmias by suppressing automaticity in the His-Purkinje system and by suppressing spontaneous depolarization of the ventricles during diastole. These effects occur at lidocaine concentrations that do not suppress automaticity of the sinoatrial (SA) node. At therapeutic plasma concentrations, lidocaine has little effect on atrioventricular (AV) node conduction and His-Purkinje conduction in the normal heart. Specialized conducting tissues of the atria are less sensitive to the effects of lidocaine than are those of ventricular tissues. Lidocaine has a variable effect on the effective refractory period (ERP) of the AV node; the drug shortens the ERP and the action potential duration of the His-Purkinje system. Lidocaine does not appear to affect excitability of normal cardiac tissue., Prilocaine and lidocaine are classified as amide-type local anesthetics for which serious adverse effects include methemoglobinemia. Although the hydrolyzed metabolites of prilocaine (o-toluidine) and lidocaine (2,6-xylidine) have been suspected to induce methemoglobinemia, the metabolic enzymes that are involved remain uncharacterized. In the present study, we aimed to identify the human enzymes that are responsible for prilocaine- and lidocaine-induced methemoglobinemia. Our experiments revealed that prilocaine was hydrolyzed by recombinant human carboxylesterase (CES) 1A and CES2, whereas lidocaine was hydrolyzed by only human CES1A. When the parent compounds (prilocaine and lidocaine) were incubated with human liver microsomes (HLM), methemoglobin (Met-Hb) formation was lower than when the hydrolyzed metabolites were incubated with HLM. In addition, Met-Hb formation when prilocaine and o-toluidine were incubated with HLM was higher than that when lidocaine and 2,6-xylidine were incubated with HLM. Incubation with diisopropyl fluorophosphate and bis-(4-nitrophenyl) phosphate, which are general inhibitors of CES, significantly decreased Met-Hb formation when prilocaine and lidocaine were incubated with HLM. An anti-CYP3A4 antibody further decreased the residual formation of Met-Hb. Met-Hb formation after the incubation of o-toluidine and 2,6-xylidine with HLM was only markedly decreased by incubation with an anti-CYP2E1 antibody. o-Toluidine and 2,6-xylidine were further metabolized by CYP2E1 to 4- and 6-hydroxy-o-toluidine and 4-hydroxy-2,6-xylidine, respectively, and these metabolites were shown to more efficiently induce Met-Hb formation than the parent compounds. Collectively, we found that the metabolites produced by human CES-, CYP2E1-, and CYP3A4-mediated metabolism were involved in prilocaine- and lidocaine-induced methemoglobinemia., Lidocaine acts primarily to inhibit sodium movement across cell membranes. In peripheral nerves, this action results in a decreased rate and degree of depolarization of nerve cells and failure to achieve the threshold potential necessary to propagate action potentials, resulting in conduction blockade and anesthesia. In the heart, lidocaine also inhibits sodium conductance, decreasing the maximal rate of depolarization of myocardial conducting cells. This effect is more prominent in cells that are ischemic and at rapid heart rates. For this reason lidocaine is most effective in the termination of rapid ventricular tachycardia, especially during acute ischemia or after myocardial infarction. Lidocaine may also increase the ventricular fibrillation threshold. At therapeutic doses, lidocaine has minimal electrophysiologic effects on normal cells.
Record name Lidocaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00281
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LIDOCAINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3350
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Needles from benzene or alcohol, Yellow needles from water, White or slightly yellow, crystalline powder

CAS No.

137-58-6
Record name Lidocaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lidocaine [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lidocaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00281
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name lidocaine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40030
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Lidocaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lidocaine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.821
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LIDOCAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98PI200987
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LIDOCAINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3350
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Lidocaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014426
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

68 °C, 68.5 °C
Record name Lidocaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00281
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LIDOCAINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3350
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Lidocaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014426
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Lidocaine hydrochloride monohydrate
Lidocaine hydrochloride monohydrate
Lidocaine hydrochloride monohydrate
Lidocaine hydrochloride monohydrate
Lidocaine hydrochloride monohydrate
Lidocaine hydrochloride monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.